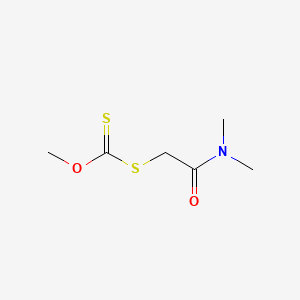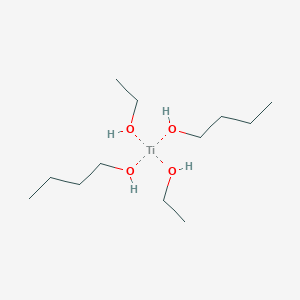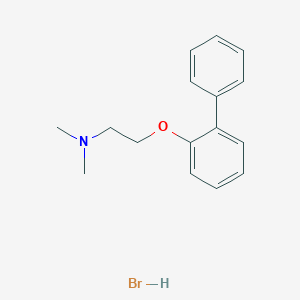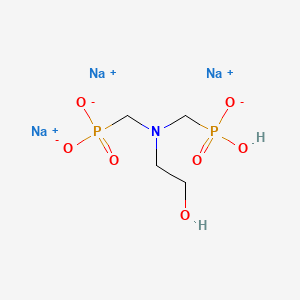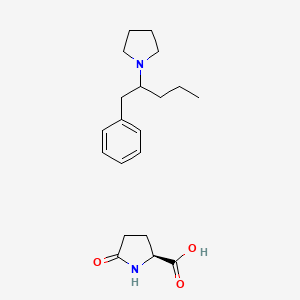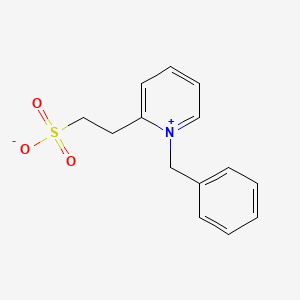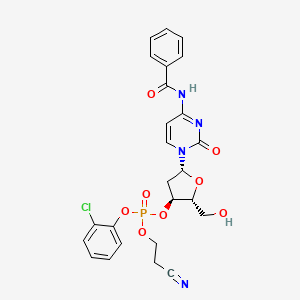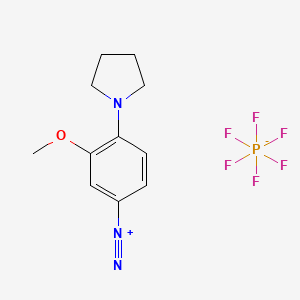
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Amination: Introduction of an amino group.
Cyclization: Formation of the acridine core through cyclization reactions.
Oxidation: Introduction of the trione functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Antimicrobial Activity: Acridine derivatives are known for their antimicrobial properties.
DNA Intercalation: Potential use in studying DNA interactions due to its planar structure.
Medicine
Anticancer Agents: Some acridine derivatives have shown promise as anticancer agents.
Antiviral Agents: Potential use in antiviral drug development.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.
Material Science:
作用机制
The mechanism of action of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione would depend on its specific application. For example:
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione’s uniqueness might lie in its specific substituents and functional groups, which could confer unique biological activities or chemical properties compared to other acridine derivatives.
属性
CAS 编号 |
77061-50-8 |
|---|---|
分子式 |
C21H11BrN2O3 |
分子量 |
419.2 g/mol |
IUPAC 名称 |
6-amino-7-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H11BrN2O3/c22-16-15-18(24-12-8-4-3-7-11(12)21(15)27)14-13(17(16)23)19(25)9-5-1-2-6-10(9)20(14)26/h1-8H,23H2,(H,24,27) |
InChI 键 |
CGUVQSVASMLCTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C(=C3N)Br)C(=O)C5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



